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molecular formula C13H9ClO2 B1349976 3-Phenoxybenzoyl chloride CAS No. 3586-15-0

3-Phenoxybenzoyl chloride

Cat. No. B1349976
M. Wt: 232.66 g/mol
InChI Key: TTZXIWBOKOZOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05063165

Procedure details

In a well ventilated hood, a mixture of m-phenoxy benzoic acid (200 g, 0.933 mole) (Aldrich) and thionyl chloride (105 mL, 1.44 moles) was placed in a one liter, round-bottomed flask. The flask was fitted with a magnetic stirring bar (or mechanical stirring bar for larger quantity preparation) and a reflux condenser with calcium chloride drying tube, which was attached to an exit tube, for evolved hyrogen chloride and sulfur dioxide, leading to a gas absorption trap. The mixture was heated on a heating mantle cautiously at first until a brownish-green solution was obtained (about 11/2 hours). The resulting solution was then heated gently for an additional 11/2 hours. The resulting brown solution was then cooled, and excessive thionyl chloride was distilled off at 40° C. To the resulting oil was added toluene (75 mL), and the solution was evaporated to remove a small amount of thionyl chloride. Addition and evaporation of toluene (75 mL) was repeated once more. The resulting acid chloride was then dissolved in 100 mL of tetrahydrofuran (THF dried over molecular sieves 3A), and ready to use freshly for reaction.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11](O)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:19])=O.Cl.S(=O)=O>>[O:1]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([Cl:19])=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C(=O)O)C=CC1
Name
Quantity
105 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
(or mechanical stirring bar for larger quantity preparation) and a reflux condenser with calcium chloride drying tube
CUSTOM
Type
CUSTOM
Details
which was attached to an exit tube
CUSTOM
Type
CUSTOM
Details
leading to a gas absorption trap
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on a heating mantle cautiously at first until a brownish-green solution
CUSTOM
Type
CUSTOM
Details
was obtained (about 11/2 hours)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was then heated gently for an additional 11/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting brown solution was then cooled
DISTILLATION
Type
DISTILLATION
Details
excessive thionyl chloride was distilled off at 40° C
ADDITION
Type
ADDITION
Details
To the resulting oil was added toluene (75 mL)
CUSTOM
Type
CUSTOM
Details
the solution was evaporated
CUSTOM
Type
CUSTOM
Details
to remove a small amount of thionyl chloride
ADDITION
Type
ADDITION
Details
Addition and evaporation of toluene (75 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting acid chloride was then dissolved in 100 mL of tetrahydrofuran (THF dried over molecular sieves 3A)
CUSTOM
Type
CUSTOM
Details
ready to use freshly for reaction

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)C=1C=C(C(=O)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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